3,5-Dimethylbenzoic acid

Description

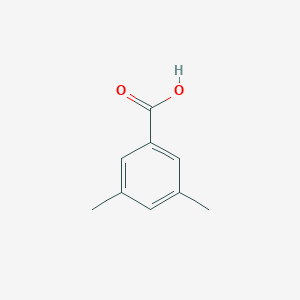

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-6-3-7(2)5-8(4-6)9(10)11/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMVOQQDNEYOJOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060101 | |

| Record name | Benzoic acid, 3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499-06-9 | |

| Record name | 3,5-Dimethylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-DIMETHYLBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIMETHYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ED8AV34N0Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,5-Dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of 3,5-dimethylbenzoic acid (CAS No. 499-06-9), also known as mesitylenic acid or sym-m-xylylic acid.[1][2] It is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, specialty polymers, dyes, and catalysts.[2][3] This guide consolidates essential data, outlines detailed experimental protocols, and presents visual workflows to support research and development activities.

Core Chemical and Physical Properties

3,5-Dimethylbenzoic acid is an aromatic carboxylic acid characterized by a benzene ring substituted with two methyl groups at the 3 and 5 positions and a carboxylic acid group at the 1 position.[1] This substitution pattern influences its physical properties, such as solubility and melting point, and its reactivity in various chemical syntheses.[1]

The quantitative properties of 3,5-dimethylbenzoic acid are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₂ | [2][3] |

| Molecular Weight | 150.17 g/mol | [4][5] |

| Appearance | White to off-white or light yellow crystalline powder.[2][3][6] | [2][3][6] |

| Melting Point | 168-172 °C | [3] |

| Boiling Point | ~300 °C (decomposes) | [3] |

| Density | 1.12 g/cm³ | [3] |

| Solubility | Slightly soluble in water; Soluble in methanol (1 g/10 mL), ethanol, ether, and hot benzene.[1][3][6] | [1][3][6] |

| pKa (Acid Dissociation Constant) | 4.08 (Predicted) | [4] |

| Purity (Typical) | ≥99.0% (HPLC) | [2][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 3,5-dimethylbenzoic acid.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Spectra are typically run in deuterated chloroform (CDCl₃).[7] The expected signals would correspond to the carboxylic acid proton, the aromatic protons, and the protons of the two methyl groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Provides information on the carbon framework of the molecule.

-

IR (Infrared) Spectroscopy: Key absorptions include a broad O-H stretch for the carboxylic acid group (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and peaks corresponding to C-H and C=C bonds of the aromatic ring.[8][9]

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectra are available and can be used to determine the molecular weight and fragmentation pattern.[10]

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis, purification, and characterization of 3,5-dimethylbenzoic acid.

A common method for the preparation of 3,5-dimethylbenzoic acid involves the oxidation of mesitylene.[11]

Materials:

-

Mesitylene (20 g)

-

30% Nitric Acid (80 g)

-

Sodium Carbonate Solution

-

Dilute Hydrochloric Acid

-

Tin (Sn)

-

Strong Hydrochloric Acid

-

Sodium Hydroxide Solution

-

Ethanol

Procedure:

-

Oxidation: Reflux 20 g of mesitylene with 80 g of 30% nitric acid in a round-bottomed flask for 18 hours in a fume hood.

-

Initial Isolation: After cooling, filter the resulting white residue and wash it with cold water.

-

Purification from Byproducts: Dissolve the residue in a sodium carbonate solution to separate unreacted mesitylene and nitromesitylene. Reprecipitate the mixed acids by acidifying with dilute hydrochloric acid.

-

Reduction of Nitro Byproduct: Filter the precipitate, wash with cold water, and heat it with tin and excess strong hydrochloric acid for 2 hours. This step reduces the nitromesitylenic acid byproduct.

-

Separation of Acids: After cooling, filter the undissolved portion. Dissolve it in dilute sodium hydroxide and reprecipitate the acids from the hot, filtered solution with dilute hydrochloric acid. The precipitate is a mixture of 3,5-dimethylbenzoic acid and 5-methylisophthalic acid.

-

Steam Distillation: Filter the mixed acids, wash with cold water, and perform steam distillation. 3,5-Dimethylbenzoic acid is volatile with steam and will be collected in the distillate.

-

Final Purification (Recrystallization): Filter the purified 3,5-dimethylbenzoic acid from the distillate. The entire collected product can be further purified by dissolving it in a sodium hydroxide solution, filtering while hot, reprecipitating with dilute hydrochloric acid, washing with cold water, and finally recrystallizing from ethanol.[11]

Caption: Synthesis and purification workflow for 3,5-dimethylbenzoic acid.

This is a standard procedure to assess the purity of the crystalline product.[12]

Materials:

-

Dry, pulverized sample of 3,5-dimethylbenzoic acid

-

Melting point capillary tube

-

Melting point apparatus (e.g., Mel-Temp)

Procedure:

-

Sample Preparation: Place a small amount of the finely powdered, dry sample into a melting point capillary tube, tapping gently to pack the sample to a height of 2-3 mm.

-

Preliminary Measurement (Optional): If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate.

-

Accurate Measurement: Place the capillary in the melting point apparatus. Heat rapidly to about 20 °C below the expected melting point.

-

Slow Heating: Decrease the heating rate to 1-2 °C per minute.

-

Record Range: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the range). A pure sample should have a sharp melting range (typically 1-2 °C).[12]

The acid dissociation constant (pKa) is a key parameter indicating the strength of an acid. Potentiometric titration is a common method for its determination.[13][14]

Materials:

-

3,5-Dimethylbenzoic acid

-

Standardized sodium hydroxide (NaOH) solution (titrant)

-

Solvent (e.g., water or a mixed solvent system like acetonitrile-water)

-

pH meter with a calibrated electrode

-

Burette

-

Stirrer

Procedure:

-

Sample Preparation: Accurately weigh a sample of 3,5-dimethylbenzoic acid and dissolve it in a known volume of the chosen solvent.

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode in the solution. Fill the burette with the standardized NaOH solution.

-

Titration: Add the NaOH titrant in small, precise increments. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Data Collection: Continue the titration well past the equivalence point, recording data points frequently, especially near the equivalence point where the pH changes rapidly.

-

Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa can be determined from this curve. The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized). Alternatively, the data can be processed using software like Hyperquad to calculate the dissociation constant.[13]

Caption: Workflow for pKa determination via potentiometric titration.

Safety and Handling

3,5-Dimethylbenzoic acid is classified as a hazardous substance.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from direct sunlight.[3]

This guide provides foundational data and methodologies for professionals working with 3,5-dimethylbenzoic acid. For specific applications, further investigation and optimization of these protocols may be necessary.

References

- 1. CAS 499-06-9: 3,5-Dimethylbenzoic acid | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. Human Metabolome Database: Showing metabocard for 3,5-Dimethylbenzoic acid (HMDB0246063) [hmdb.ca]

- 5. mahavirsynthesis.com [mahavirsynthesis.com]

- 6. 3,5-Dimethylbenzoic acid | 499-06-9 [chemicalbook.com]

- 7. 3,5-Dimethylbenzoic acid(499-06-9) 1H NMR [m.chemicalbook.com]

- 8. Benzoic acid, 3,5-dimethyl- [webbook.nist.gov]

- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Benzoic acid, 3,5-dimethyl- [webbook.nist.gov]

- 11. prepchem.com [prepchem.com]

- 12. chemlab.truman.edu [chemlab.truman.edu]

- 13. asianpubs.org [asianpubs.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 3,5-Dimethylbenzoic Acid

Introduction

3,5-Dimethylbenzoic acid (CAS No: 499-06-9), also known as Mesitylenic acid or m-Xylene-5-carboxylic acid, is an aromatic carboxylic acid with the chemical formula C₉H₁₀O₂. Its structure, featuring a benzoic acid core with two methyl groups at the 3 and 5 positions, gives it unique physical and chemical characteristics. This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, specialty polymers, and dyes.[1][2] This technical guide provides a detailed overview of its core physical properties, experimental protocols for their determination, and a logical workflow for its purification.

Core Physical and Chemical Properties

3,5-Dimethylbenzoic acid typically appears as a white to off-white or beige crystalline powder.[2] The presence of hydrophobic methyl groups results in limited solubility in water, while it is soluble in organic solvents like ethanol, ether, and methanol.[3]

Data Presentation: Quantitative Physical Properties

The key quantitative physical properties of 3,5-Dimethylbenzoic acid are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₂ | |

| Molecular Weight | 150.18 g/mol | [1][2] |

| Melting Point | 168 - 172 °C | [2] |

| Boiling Point | ~278 °C; reported to decompose near 300 °C | [2][4] |

| Density | 1.12 g/cm³ | [2] |

| pKa (Predicted) | 4.08 | [5] |

| Appearance | White to off-white crystalline powder | [2][3] |

| Solubility | Slightly soluble in water; Soluble in ethanol, ether, methanol, and hot benzene.[2][3] |

Experimental Protocols

Detailed methodologies for determining the key physical properties cited above are crucial for reproducible research. The following sections outline standard laboratory protocols.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of purity. Impurities typically lower and broaden the melting point range.[6]

Methodology: Capillary Method

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), thermometer, and sealed-end capillary tubes.[7][8]

-

Procedure:

-

A small amount of dry, finely powdered 3,5-Dimethylbenzoic acid is packed into a capillary tube to a depth of 5-10 mm.[8]

-

The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.

-

The assembly is placed in the heating block or oil bath of the melting point apparatus.[7]

-

The sample is heated rapidly to about 20 °C below the expected melting point (approx. 168-172 °C).

-

The rate of heating is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[9]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid mass turns into a clear liquid is recorded as the end of the melting range.[9]

-

For high accuracy, the experiment is repeated, and the average value is reported.

-

Solubility Determination

This protocol determines the solubility of 3,5-Dimethylbenzoic acid in a given solvent (e.g., water) at various temperatures.

Methodology: Isothermal Saturation Method

-

Apparatus: Temperature-controlled water bath/shaker, analytical balance, volumetric flasks, filtration apparatus, and a method for quantitative analysis (e.g., titration or HPLC).[10][11]

-

Procedure:

-

An excess amount of 3,5-Dimethylbenzoic acid is added to a known volume of the solvent (e.g., distilled water) in a sealed flask.

-

The flask is placed in a temperature-controlled shaker bath and agitated for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.[11]

-

Once equilibrium is achieved, the agitation is stopped, and the solution is allowed to stand at the constant temperature for several hours to allow undissolved solid to settle.

-

A known volume of the clear supernatant is carefully withdrawn using a pre-heated pipette to prevent premature crystallization.

-

The withdrawn sample is filtered to remove any suspended microcrystals.

-

The concentration of 3,5-Dimethylbenzoic acid in the filtrate is determined. A common method is to titrate the acidic solution with a standardized solution of a strong base, such as sodium hydroxide (NaOH), using an appropriate indicator.[11]

-

The procedure is repeated at different temperatures to generate a solubility curve.[10]

-

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Spectrophotometric and potentiometric titrations are common methods for its determination.[12][13]

Methodology: Spectrophotometric Titration

-

Apparatus: UV-Vis spectrophotometer, pH meter, micropipettes, and quartz cuvettes.

-

Procedure:

-

A stock solution of 3,5-Dimethylbenzoic acid is prepared in a suitable solvent mixture (e.g., an acetonitrile-water mixture, as it is soluble in organic solvents).[12]

-

A series of buffer solutions with known, varying pH values are prepared.

-

A constant volume of the 3,5-Dimethylbenzoic acid stock solution is added to each buffer solution.

-

The UV-Vis absorption spectrum of each solution is recorded. The aromatic ring of the molecule will absorb UV light, and the absorbance will change as the molecule transitions between its protonated (acidic) and deprotonated (conjugate base) forms.

-

The absorbance at a specific wavelength where the difference between the two forms is maximal is plotted against the pH.

-

The resulting titration curve will be sigmoidal. The pKa is the pH value at the half-equivalence point of this curve, which can be determined from the inflection point of the graph or by fitting the data to the Henderson-Hasselbalch equation.[13]

-

Mandatory Visualization

Purification Workflow

Purification of synthesized or crude 3,5-Dimethylbenzoic acid is essential for obtaining a high-purity product suitable for research and development. Recrystallization is a standard and effective technique.[3][14] The following diagram illustrates the logical workflow for this process.

Caption: Logical workflow for the purification of 3,5-Dimethylbenzoic acid via recrystallization.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 3,5-Dimethylbenzoic acid | 499-06-9 [chemicalbook.com]

- 4. 3,5-Dimethylbenzoic acid | 499-06-9 [chemnet.com]

- 5. Human Metabolome Database: Showing metabocard for 3,5-Dimethylbenzoic acid (HMDB0246063) [hmdb.ca]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. scribd.com [scribd.com]

- 8. chemlab.truman.edu [chemlab.truman.edu]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. asianpubs.org [asianpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. prepchem.com [prepchem.com]

3,5-Dimethylbenzoic acid structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 3,5-Dimethylbenzoic Acid

Introduction

3,5-Dimethylbenzoic acid (also known as Mesitylenic acid) is an aromatic carboxylic acid with significant applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Its structural properties, influenced by the positioning of its two methyl groups and the carboxylic acid function, dictate its reactivity and utility.[1][2] Accurate structure elucidation is a critical prerequisite for its application in drug development and materials science, ensuring identity, purity, and predictable behavior in synthetic pathways. This guide provides a comprehensive overview of the analytical techniques and experimental data used to confirm the molecular structure of 3,5-Dimethylbenzoic acid.

Molecular and Physical Properties

The fundamental identity and physical characteristics of 3,5-Dimethylbenzoic acid are foundational to its analysis. It is a dimethylbenzoic acid where the two methyl groups are situated at the 3 and 5 positions of the benzene ring.[3][4] It typically appears as a white to light-yellow crystalline solid.[4] The compound is readily soluble in organic solvents like ethanol and ether but has limited solubility in water.[1][5]

| Property | Value | Reference |

| IUPAC Name | 3,5-dimethylbenzoic acid | [3] |

| Synonyms | Mesitylenic acid, sym.-m-Xylylic acid | [3] |

| CAS Number | 499-06-9 | [3][6][7] |

| Molecular Formula | C₉H₁₀O₂ | [3][6][7] |

| Molecular Weight | 150.17 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 169-171 °C | [4] |

| Solubility | Soluble in methanol; slightly soluble in water | [4][5] |

Analytical Workflow for Structure Elucidation

The confirmation of 3,5-Dimethylbenzoic acid's structure is achieved through a multi-technique analytical approach. This workflow ensures that orthogonal data sources are used to build a conclusive and unambiguous structural assignment.

Spectroscopic Data and Analysis

Spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about functional groups, connectivity, and the overall molecular framework.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 3,5-Dimethylbenzoic acid shows characteristic absorptions for a carboxylic acid and a substituted aromatic ring.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3080 - 3030 | C-H stretch | Aromatic |

| ~2920 | C-H stretch | Methyl |

| ~1700 - 1680 | C=O stretch | Carboxylic Acid |

| ~1625 - 1465 | C=C stretch | Aromatic Ring |

| ~1320 - 1210 | C-O stretch | Carboxylic Acid |

| ~960 - 900 | O-H bend | Carboxylic Acid |

Data interpreted from characteristic ranges for benzoic acid derivatives.[6][8]

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

-

Sample Preparation: A small amount of 3,5-Dimethylbenzoic acid (1-2 mg) is finely ground with ~200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Pellet Formation: The mixture is transferred to a pellet-forming die and pressed under high pressure (8-10 tons) to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of air is recorded, followed by the sample spectrum. Data is typically collected over a range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides precise information about the carbon-hydrogen framework of the molecule. Due to the molecule's symmetry, the ¹H and ¹³C NMR spectra are simplified and highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum displays four distinct signals corresponding to the four types of non-equivalent protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | Singlet, broad | 1H | Carboxylic Acid (-COOH) |

| ~7.70 | Singlet | 2H | H-2, H-6 (Aromatic) |

| ~7.20 | Singlet | 1H | H-4 (Aromatic) |

| ~2.35 | Singlet | 6H | Methyl (-CH₃) at C-3, C-5 |

¹H NMR data sourced from literature.[9]

¹³C NMR Spectroscopy

The carbon NMR spectrum shows six signals, confirming the molecular symmetry where C-3 and C-5 are equivalent, as are C-2 and C-6.

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C=O (Carboxylic Acid) |

| ~138 | C-3, C-5 |

| ~135 | C-4 |

| ~130 | C-1 |

| ~128 | C-2, C-6 |

| ~21 | -CH₃ (Methyl) |

¹³C NMR data sourced from literature.[9]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of 3,5-Dimethylbenzoic acid is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00).[10]

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, data is typically acquired at 400 MHz. For ¹³C NMR, the acquisition frequency is typically 100 MHz.[9][10]

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to the solvent peak or TMS.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern, further confirming its structure.

| m/z | Ion | Proposed Structure / Fragment |

| 150 | [M]⁺ | Molecular Ion (C₉H₁₀O₂) |

| 133 | [M-OH]⁺ | Loss of hydroxyl radical |

| 105 | [M-COOH-H]⁺ | Loss of carboxyl group and hydrogen |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearranged) |

Fragmentation data interpreted from NIST Mass Spectrometry Data Center.[3][7]

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is heated to ensure vaporization into the ion source.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[11]

-

Analysis: The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Synthesis Pathway Overview

A common laboratory and industrial synthesis of 3,5-Dimethylbenzoic acid involves the oxidation of the corresponding xylene isomer, mesitylene (1,3,5-trimethylbenzene).

One documented method involves refluxing mesitylene with 30% nitric acid.[5] Alternative industrial methods utilize catalytic oxidation with air or oxygen, often with catalysts like cobalt acetate in an acetic acid solvent.[12][13]

Conclusion

The collective evidence from spectroscopic and physical analyses provides an unambiguous confirmation of the structure of 3,5-Dimethylbenzoic acid. Mass spectrometry establishes the correct molecular weight of 150.17 g/mol .[3] IR spectroscopy confirms the presence of key functional groups: a carboxylic acid and a substituted aromatic ring.[6] Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon environments, confirming the 1,3,5-substitution pattern on the benzene ring. This comprehensive analytical approach is essential for verifying the identity and purity of 3,5-Dimethylbenzoic acid for its use in research and development.

References

- 1. CAS 499-06-9: 3,5-Dimethylbenzoic acid | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3,5-Dimethylbenzoic acid | C9H10O2 | CID 10356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-Dimethylbenzoic acid | 499-06-9 [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. Benzoic acid, 3,5-dimethyl- [webbook.nist.gov]

- 7. Benzoic acid, 3,5-dimethyl- [webbook.nist.gov]

- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. CN105085228A - Production method for 3, 5-dimethylbenzoic acid - Google Patents [patents.google.com]

- 13. CN102336658A - Production method of 3,5-dimethylbenzoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 3,5-Dimethylbenzoic Acid (CAS: 499-06-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylbenzoic acid, also known as mesitylenic acid, is an aromatic carboxylic acid with the chemical formula C₉H₁₀O₂.[1] Its structure consists of a benzoic acid core substituted with two methyl groups at the meta-positions (3 and 5).[1][2] This substitution pattern imparts specific physicochemical properties, making it a crucial intermediate and building block in various fields of chemical synthesis.[3][4] It is widely utilized in the production of pharmaceuticals, agrochemicals, specialty polymers, dyes, and catalysts.[4][5][6] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and biological significance, tailored for professionals in research and development.

Physicochemical and Identification Data

3,5-Dimethylbenzoic acid typically appears as a white to off-white or light yellow crystalline powder.[5][7] The presence of hydrophobic methyl groups results in limited solubility in water, but it is soluble in organic solvents such as ethanol, ether, methanol, and hot benzene.[1][5][7]

Table 1: Identification and General Properties

| Property | Value | Reference(s) |

| CAS Number | 499-06-9 | [5] |

| Molecular Formula | C₉H₁₀O₂ | [5] |

| Molecular Weight | 150.17 g/mol | [5] |

| IUPAC Name | 3,5-dimethylbenzoic acid | [8] |

| Synonyms | Mesitylenic acid, m-Xylylic acid, sym-m-Xylylic acid | [1][7] |

| Appearance | White to off-white crystalline powder | [5][7] |

| InChI | InChI=1S/C9H10O2/c1-6-3-7(2)5-8(4-6)9(10)11/h3-5H,1-2H3,(H,10,11) | [8] |

| InChIKey | UMVOQQDNEYOJOK-UHFFFAOYSA-N | [8] |

| SMILES | CC1=CC(=CC(=C1)C(=O)O)C | [8] |

Table 2: Quantitative Physicochemical Data

| Property | Value | Reference(s) |

| Melting Point | 168-172 °C | [5] |

| Boiling Point | ~300 °C (decomposes) | [5] |

| Density | 1.12 g/cm³ | [5] |

| pKa (at 25°C) | 4.32 | [7] |

| LogP | 2.61 - 2.82 | [9][10] |

| Water Solubility | Slightly soluble | [7] |

| Solubility | Soluble in ethanol, ether, methanol (1 g/10 mL) | [1][5][7] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of 3,5-Dimethylbenzoic acid. The key spectral features are summarized below.

Table 3: Summary of Spectroscopic Data

| Technique | Key Features and Observations | Reference(s) |

| ¹H NMR | Signals corresponding to aromatic protons and the two equivalent methyl groups are expected. | [3][11] |

| ¹³C NMR | Signals for the carboxylic carbon, aromatic carbons (substituted and unsubstituted), and methyl carbons. | [12] |

| IR Spectroscopy | Characteristic peaks for O-H stretching of the carboxylic acid, C=O stretching, and C-H stretching of the aromatic ring and methyl groups. | [8][13] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (150.17 g/mol ). | [8][14] |

Synthesis and Purification

The primary industrial synthesis route for 3,5-Dimethylbenzoic acid is the oxidation of mesitylene (1,3,5-trimethylbenzene).[6][15] Various oxidation methods and catalysts have been developed to optimize yield and purity.

Experimental Protocol: Oxidation of Mesitylene with Nitric Acid

This protocol describes a laboratory-scale synthesis via nitric acid oxidation.[16]

Materials:

-

Mesitylene (20 g)

-

30% Nitric Acid (80 g)

-

Sodium Carbonate Solution

-

Dilute Hydrochloric Acid

-

Tin

-

Strong Hydrochloric Acid

-

Ethanol

Procedure:

-

Oxidation: Reflux 20 g of mesitylene with 80 g of 30% nitric acid in a round-bottomed flask on a sand bath for 18 hours in a fume hood.

-

Initial Isolation: After cooling, filter the white residue and wash it with cold water.

-

Purification from Byproducts:

-

Dissolve the residue in a sodium carbonate solution. Separate any unreacted mesitylene and byproducts like nitromesitylene.

-

Re-precipitate the mixed acids by acidifying the solution with dilute hydrochloric acid.

-

Filter the white precipitate and wash it with cold water.

-

-

Reduction of Nitro Byproduct: Heat the precipitate on a water bath with tin and excess strong hydrochloric acid for 2 hours with constant shaking. This reduces nitromesitylenic acid, a common byproduct, bringing it into solution.

-

Separation of Acids:

-

After cooling, filter the undissolved portion. Dissolve it in dilute caustic soda and reprecipitate from the hot filtered solution with dilute hydrochloric acid. The precipitate is a mixture of 3,5-dimethylbenzoic acid and 5-methylisophthalic acid.

-

Filter, wash with cold water, and perform steam distillation for several hours until the distillate is no longer acidic. The majority of the 3,5-dimethylbenzoic acid will be suspended in the distillate.

-

-

Final Purification:

Diagram: General Synthesis and Purification Workflow

Applications in Research and Development

3,5-Dimethylbenzoic acid is a versatile intermediate with significant applications in agrochemical and pharmaceutical development.[2]

-

Agrochemicals: It is an essential precursor for potent and targeted insecticides, including Methoxyfenozide and Tebufenozide.[2][6] These compounds are insect growth regulators, offering effective pest control in integrated pest management systems.[2]

-

Pharmaceuticals: The compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including antibiotics and anti-inflammatory agents.[4][5] Notably, it has been used in the preparation of quinoline inhibitors targeting the Dengue viral NS2B-NS3 protease, highlighting its potential in antiviral drug discovery.[2]

-

Material Science: It is also used in the production of specialty polymers, dyes, and as a component in catalysts due to its stable aromatic structure.[4][5]

Diagram: Role as a Chemical Intermediate

Biological Activity and Metabolism

3,5-Dimethylbenzoic acid is not a naturally occurring metabolite in humans but is considered part of the human exposome, resulting from exposure to its precursors, primarily 1,3,5-trimethylbenzene (mesitylene).[17] It is a specific metabolite of mesitylene, which is used in solvents, paints, and fuels.[18]

The primary metabolic pathway involves the oxidation of one of the methyl groups of the parent trimethylbenzene to a carboxylic acid.[18][19] This is followed by conjugation with glycine and subsequent excretion in the urine as 3,5-dimethylhippuric acid.[18][19] The presence and concentration of dimethylbenzoic acid isomers in urine are used for biological monitoring of occupational exposure to trimethylbenzenes.[19] While direct biological activity data for 3,5-dimethylbenzoic acid is limited, studies on structurally related benzoic acid derivatives suggest potential for anti-inflammatory and anticancer activities, though further investigation is needed.[20]

Diagram: Metabolic Pathway of Mesitylene

Safety and Handling

3,5-Dimethylbenzoic acid is considered a hazardous substance.[21] It is classified as causing skin irritation (H315) and serious eye irritation (H319).[8][22] It may also cause respiratory irritation.[8]

Table 4: Hazard and Safety Information

| Category | Information | Reference(s) |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [8] |

| Precautionary Statements | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [22] |

| Toxicity Data | LD50 (Intraperitoneal, mouse): 750 mg/kg | [9][21] |

| Handling | Use in a well-ventilated area or under a fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. | [21][22] |

| Storage | Keep in a cool, dry place away from direct sunlight. Store in a tightly sealed container. | [5] |

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound.[21]

References

- 1. CAS 499-06-9: 3,5-Dimethylbenzoic acid | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 3,5-Dimethylbenzoic acid | 499-06-9 [chemicalbook.com]

- 8. 3,5-Dimethylbenzoic acid | C9H10O2 | CID 10356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3,5-Dimethylbenzoic acid | CAS#:499-06-9 | Chemsrc [chemsrc.com]

- 10. Benzoic acid, 3,5-dimethyl- | SIELC Technologies [sielc.com]

- 11. 3,5-Dimethylbenzoic acid(499-06-9) 1H NMR spectrum [chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. Benzoic acid, 3,5-dimethyl- [webbook.nist.gov]

- 14. Benzoic acid, 3,5-dimethyl- [webbook.nist.gov]

- 15. CN105085228A - Production method for 3, 5-dimethylbenzoic acid - Google Patents [patents.google.com]

- 16. prepchem.com [prepchem.com]

- 17. Human Metabolome Database: Showing metabocard for 3,5-Dimethylbenzoic acid (HMDB0246063) [hmdb.ca]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. datasheets.scbt.com [datasheets.scbt.com]

- 22. tcichemicals.com [tcichemicals.com]

Synonyms for 3,5-Dimethylbenzoic acid

An In-depth Technical Guide to 3,5-Dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dimethylbenzoic acid, a versatile aromatic carboxylic acid. This document details its chemical synonyms, physicochemical properties, and relevant experimental protocols. Furthermore, it explores the biological significance of structurally related compounds, offering insights for researchers in drug discovery and development.

Chemical Synonyms and Identifiers

3,5-Dimethylbenzoic acid is known by several names in scientific literature and commercial databases. A comprehensive list of its synonyms and identifiers is provided below for easy reference.

| Identifier Type | Identifier |

| IUPAC Name | 3,5-Dimethylbenzoic acid |

| Common Synonyms | Mesitylenic acid, sym-m-Xylylic acid, 3,5-Xylenecarboxylic acid, m-Xylene-5-carboxylic acid |

| CAS Number | 499-06-9 |

| EC Number | 207-876-5 |

| PubChem CID | 10356 |

| ChEBI ID | CHEBI:64821 |

| Beilstein Registry No. | 1072182 |

| MDL Number | MFCD00002525 |

Physicochemical Properties

The physicochemical properties of 3,5-Dimethylbenzoic acid are crucial for its application in synthesis, formulation, and biological studies. The following table summarizes key quantitative data.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₂ | [1][2] |

| Molecular Weight | 150.17 g/mol | [3] |

| Appearance | White to off-white or light yellow crystalline powder | [1][2][4] |

| Melting Point | 168-175 °C | [1][2][4] |

| Boiling Point | ~300 °C (decomposes) | [2] |

| pKa (at 25°C) | 4.32 | [4] |

| Solubility | Slightly soluble in water; Soluble in ethanol, ether, hot benzene, and methanol.[2][4][5] | |

| Density | 1.12 g/cm³ | [2] |

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings. This section provides protocols for the synthesis and analysis of 3,5-Dimethylbenzoic acid.

Synthesis of 3,5-Dimethylbenzoic Acid from Mesitylene

This protocol describes the oxidation of mesitylene to produce 3,5-Dimethylbenzoic acid.[6]

Materials:

-

Mesitylene (20 g)

-

30% Nitric acid (80 g)

-

Sodium carbonate solution

-

Dilute hydrochloric acid

-

Tin (Sn)

-

Strong hydrochloric acid

-

Dilute caustic soda (NaOH solution)

-

Ethanol

Procedure:

-

Reflux 20 g of mesitylene with 80 g of 30% nitric acid in a 250-ml round-bottomed flask on a sand bath in a fume cupboard for 18 hours.

-

Upon cooling, filter the white residue and wash it with cold water.

-

Dissolve the residue in sodium carbonate solution to separate unattacked mesitylene and nitromesitylene.

-

Reprecipitate the mixed acids by acidification with dilute hydrochloric acid.

-

Filter the white precipitate, wash with cold water, and then heat it on a water bath with tin and an excess of strong hydrochloric acid for 2 hours with constant shaking in a large flask (Caution: Hydrogen gas is evolved). This step reduces the nitromesitylenic acid by-product.

-

After cooling, filter the undissolved portion, wash with cold water, and dissolve it in dilute caustic soda.

-

Reprecipitate the product from the hot, filtered solution with dilute hydrochloric acid. The precipitate is a mixture of 3,5-dimethylbenzoic acid and 5-methylisophthalic acid.

-

Filter the precipitate, wash with cold water, and then perform steam distillation. Continue until the distillate no longer shows an acidic reaction, indicating that all 3,5-dimethylbenzoic acid has been distilled.

-

The majority of the 3,5-dimethylbenzoic acid will be suspended in the distillate. Filter this portion.

-

Neutralize the filtrate with sodium hydroxide solution, evaporate to a small volume, and acidify with dilute hydrochloric acid to precipitate any remaining product.

-

Combine all portions of the 3,5-dimethylbenzoic acid, redissolve in sodium hydroxide solution, filter while hot, and reprecipitate with dilute hydrochloric acid.

-

Wash the final product with cold water and recrystallize from ethanol to obtain pure 3,5-Dimethylbenzoic acid.

Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the analysis of 3,5-Dimethylbenzoic acid.[7]

Instrumentation:

-

HPLC system with a UV detector

-

Newcrom R1 column or equivalent C18 reverse-phase column

Reagents:

-

Acetonitrile (MeCN), HPLC grade

-

Water, HPLC grade

-

Phosphoric acid (or formic acid for Mass-Spec compatibility)

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. The exact ratio should be optimized for the specific column and system.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector, wavelength to be optimized (e.g., 254 nm).

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

Procedure:

-

Sample Preparation: Prepare a stock solution of 3,5-Dimethylbenzoic acid in a suitable solvent (e.g., methanol or the mobile phase). Prepare working standards by serial dilution.

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Injection: Inject the standard solutions and the sample solution.

-

Analysis: Identify and quantify the 3,5-Dimethylbenzoic acid peak based on the retention time and peak area of the standards.

Biological Activity and Signaling Pathways

While 3,5-Dimethylbenzoic acid itself is primarily used as a chemical intermediate, its structural analogs have shown significant biological activity.[8] Notably, derivatives of 4-Benzyloxy-3,5-dimethylbenzoic acid have been investigated as potential inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[9] The constitutive activation of the STAT3 pathway is implicated in various cancers, making it a key target for drug development.[9]

STAT3 Signaling Pathway and Inhibition

The diagram below illustrates a simplified representation of the STAT3 signaling pathway and the point of inhibition by 4-Benzyloxy-3,5-dimethylbenzoic acid derivatives.

Caption: STAT3 signaling pathway and inhibition.

This workflow illustrates how cytokines like IL-6 activate the JAK-STAT pathway, leading to the phosphorylation and dimerization of STAT3. The active STAT3 dimer then translocates to the nucleus to regulate gene expression involved in cell proliferation and survival. Derivatives of 4-Benzyloxy-3,5-dimethylbenzoic acid have been shown to inhibit this pathway.[9]

Experimental Workflow for Evaluating STAT3 Inhibition

The following diagram outlines a general experimental workflow for assessing the inhibitory activity of compounds against the STAT3 signaling pathway.

Caption: Workflow for STAT3 inhibition assays.

This workflow begins with the synthesis of the test compounds. These compounds are then used to treat cancer cell lines, which are subsequently stimulated with a cytokine like IL-6 to activate the STAT3 pathway. The inhibitory effect is quantified by measuring the levels of phosphorylated STAT3 (p-STAT3) via Western blot and by assessing the anti-proliferative effects on the cancer cells. These data are used to determine the half-maximal inhibitory concentration (IC50) of the compounds.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 3,5-Dimethylbenzoic acid | C9H10O2 | CID 10356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-Dimethylbenzoic acid | 499-06-9 [chemicalbook.com]

- 5. CAS 499-06-9: 3,5-Dimethylbenzoic acid | CymitQuimica [cymitquimica.com]

- 6. prepchem.com [prepchem.com]

- 7. Separation of Benzoic acid, 3,5-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of Mesitylenic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of mesitylenic acid. For the purpose of this document, "mesitylenic acid" will refer to 2,4,6-trimethylbenzoic acid , its most common designation. This guide will cover its physicochemical properties, a discussion of its solubility profile in various organic solvents, and a detailed experimental protocol for the quantitative determination of its solubility.

Introduction to Mesitylenic Acid

Mesitylenic acid (2,4,6-trimethylbenzoic acid) is an aromatic carboxylic acid characterized by the presence of three methyl groups symmetrically positioned on the benzene ring. This substitution pattern imparts significant steric hindrance around the carboxylic acid functional group, influencing its physical and chemical properties. It serves as a valuable intermediate in the synthesis of dyes, pesticides, medicines, and photoinitiators.[1][2] In the context of drug discovery and development, understanding the solubility of such intermediates is critical for reaction kinetics, purification processes, and formulation development.

Physicochemical Properties

A summary of the key physicochemical properties of 2,4,6-trimethylbenzoic acid is presented below for reference.

| Property | Value | Reference |

| IUPAC Name | 2,4,6-Trimethylbenzoic acid | [3] |

| Synonyms | Mesitylenecarboxylic acid, Mesitoic acid | [3] |

| CAS Number | 480-63-7 | [2] |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2] |

| Molecular Weight | 164.20 g/mol | [1][3] |

| Appearance | White crystal or powder | [4] |

| Melting Point | 152-155 °C | [1][2] |

| Boiling Point | 288.61 °C (estimate) | [2] |

| Vapor Pressure | 0.000639 mmHg at 25°C | [1][2] |

Solubility Profile of Mesitylenic Acid

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. As an aromatic carboxylic acid, mesitylenic acid has a polar carboxylic group capable of hydrogen bonding and a nonpolar aromatic ring with methyl substituents.[5] This dual nature dictates its solubility across different solvent classes.

Quantitative Solubility Data

Specific quantitative solubility data for mesitylenic acid in a wide range of organic solvents is not extensively available in published literature. The primary data point found is its solubility in water, which is reported as:

| Solvent | Temperature | Solubility | Reference |

| Water | Not Stated | 722.5 mg/L | [1][2] |

Qualitative Solubility in Organic Solvents

Based on its structure, a qualitative solubility profile can be predicted. The nonpolar, bulky trimethylbenzene portion of the molecule suggests good solubility in nonpolar and moderately polar organic solvents. The polar carboxylic acid group allows for some interaction with polar solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Benzene | Soluble | The large, nonpolar trimethylbenzene structure will interact favorably with nonpolar solvents through van der Waals forces. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Soluble to Moderately Soluble | These solvents can accept hydrogen bonds from the carboxylic acid group and their organic portion can solvate the nonpolar part of the molecule. |

| Polar Protic | Ethanol, Methanol | Moderately Soluble | These solvents can act as both hydrogen bond donors and acceptors. Solubility may increase with temperature but is limited by the large nonpolar ring. |

| Highly Polar | Water | Sparingly Soluble | Despite the polar carboxylic acid group, the large hydrophobic trimethylbenzene moiety limits solubility in water, as confirmed by the quantitative data.[5] |

The diagram below illustrates the key factors influencing the solubility of an organic acid like mesitylenic acid.

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following generalized protocol based on the "analytical stirred-flask method" is recommended.[6][7] This method involves equilibrating a supersaturated solution and then analyzing the concentration of the solute in the saturated supernatant.

Objective:

To determine the equilibrium solubility of mesitylenic acid in a given organic solvent at a specified temperature.

Materials and Equipment:

-

Mesitylenic acid (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled orbital shaker or magnetic stirrer with a water/oil bath

-

Scintillation vials or sealed flasks

-

Centrifuge

-

Analytical balance (±0.1 mg)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid mesitylenic acid to a known volume or mass of the solvent in a sealed vial. "Excess" means enough solid remains undissolved at equilibrium.

-

Place the vial in the temperature-controlled shaker/stirrer set to the desired temperature.

-

-

Equilibration:

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A period of 24-48 hours is typically recommended.[6] The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

-

-

Phase Separation:

-

After equilibration, allow the vials to rest in the temperature bath for several hours to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid, centrifuge the vials at a high speed (e.g., 5000 rpm for 15 minutes) while maintaining the experimental temperature if possible.

-

-

Sample Collection and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed syringe to avoid premature crystallization.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask.

-

Record the exact mass of the transferred saturated solution.

-

Dilute the sample to the full volume of the flask with the same solvent.

-

Determine the concentration of mesitylenic acid in the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λ_max or HPLC).

-

-

Calculation of Solubility:

-

Using the measured concentration and the dilution factor, calculate the concentration of mesitylenic acid in the original saturated solution.

-

Solubility can be expressed in various units, such as g/L, mol/L, or g/100g of solvent.

-

The workflow for this experimental procedure is visualized below.

Conclusion

While comprehensive quantitative data on the solubility of mesitylenic acid in various organic solvents is sparse in the public domain, its molecular structure allows for a reliable qualitative prediction of its behavior. It is expected to be most soluble in nonpolar and moderately polar aprotic organic solvents and less soluble in highly polar solvents like water. For applications in research and drug development requiring precise data, a robust experimental protocol, such as the analytical stirred-flask method detailed in this guide, should be employed. This foundational understanding is crucial for the effective use of mesitylenic acid as a chemical intermediate in various scientific and industrial applications.

References

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. 2,4,6-Trimethylbenzoic acid | C10H12O2 | CID 10194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4,6-Trimethylbenzoic acid [panoxi.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. digital.library.unt.edu [digital.library.unt.edu]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 3,5-Dimethylbenzoic acid (CAS 499-06-9), a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document outlines the core physicochemical data and details the experimental methodologies for their determination, providing a critical resource for laboratory and development settings.

Core Physicochemical Data

3,5-Dimethylbenzoic acid, also known as mesitylenic acid, is a solid crystalline compound. Its thermal properties are crucial for its identification, purity assessment, and handling in various synthetic processes.

Data Summary

The melting and boiling points of 3,5-Dimethylbenzoic acid are summarized in the table below. The melting point is a well-documented property, while the boiling point is often provided as an estimate due to the compound's tendency to sublime or decompose at higher temperatures.

| Property | Value | Source |

| Melting Point | 169-171 °C | [1][2] |

| 169-175 °C | [3] | |

| 168.0 to 172.0 °C | [4] | |

| 170 °C | [4] | |

| Boiling Point | 271.51 °C (estimated) | [1] |

Experimental Protocols for Thermal Analysis

Accurate determination of melting and boiling points is fundamental for compound characterization and purity verification. Pure compounds typically exhibit a sharp melting point range, whereas impurities tend to lower and broaden this range.[5][6]

2.1. Melting Point Determination

The capillary method is the most common technique for determining the melting point of a solid organic compound.[7]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp, DigiMelt, or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the 3,5-Dimethylbenzoic acid sample is completely dry and in a fine powdered form. If necessary, gently crush the crystals using a mortar and pestle.[7][8]

-

Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. A small amount of the solid (2-4 mm in height) should be packed into the closed end of the tube. This can be achieved by tapping the tube or by dropping it through a longer glass tube to compact the material.[6][8]

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.[7]

-

Heating and Observation:

-

Data Recording: Record the temperature range from the point at which the first drop of liquid is observed to the temperature at which the entire sample has completely melted.[8] A narrow range (0.5-2 °C) is indicative of a pure sample.[6]

2.2. Boiling Point Determination

For high-boiling point solids like 3,5-Dimethylbenzoic acid, boiling point determination is less common than melting point analysis. However, should it be necessary, micro-boiling point methods are suitable for small sample quantities.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube or a heating block)

Procedure (Micro-Capillary Method):

-

Sample Preparation: Place a few milliliters of the substance (if melted) or a small amount of the solid into a small test tube.

-

Apparatus Setup: Invert a capillary tube (sealed end up) and place it into the test tube containing the sample. Attach the test tube to a thermometer.

-

Heating: Heat the apparatus gently. Initially, a stream of bubbles will emerge as trapped air is expelled.

-

Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the end of the inverted capillary tube. At this point, stop heating.[9]

-

Data Recording: As the apparatus cools, the stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid is drawn up into the capillary tube.[9]

Alternatively, a simple distillation can be performed if a larger quantity of the substance is available. The temperature of the vapor that remains constant as the distillate condenses represents the boiling point.[10]

Logical Workflow for Compound Characterization

The determination of physical properties like melting and boiling points is a critical step in the overall workflow of identifying a chemical compound and assessing its purity. The following diagram illustrates this logical relationship.

Caption: Workflow for purity assessment and identification of a solid compound.

References

- 1. 3,5-Dimethylbenzoic acid | 499-06-9 [chemicalbook.com]

- 2. 3,5-Dimethylbenzoic acid 99 499-06-9 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3,5-Dimethylbenzoic Acid | 499-06-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. westlab.com [westlab.com]

- 8. southalabama.edu [southalabama.edu]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. vernier.com [vernier.com]

Spectral Analysis of 3,5-Dimethylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3,5-Dimethylbenzoic acid (CAS No: 499-06-9), a significant molecule in various research and development applications. The following sections present key spectral data in a structured format, detail the experimental methodologies for data acquisition, and illustrate the analytical workflow.

Spectral Data Summary

The spectral data for 3,5-Dimethylbenzoic acid, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), are summarized below. These tables provide a quick reference for the key spectral features of the molecule.

Table 1: Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2980-2850 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| 1680-1710 | Strong | C=O stretch (Carboxylic Acid) |

| 1600, 1475 | Medium | C=C stretch (Aromatic Ring) |

| 1300-1200 | Strong | C-O stretch (Carboxylic Acid) |

| 920 | Medium, Broad | O-H bend (Carboxylic Acid) |

Note: The IR data is compiled from typical values for benzoic acids and related compounds. The KBr-Pellet technique was likely used for sample preparation[1].

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 11.57 | Singlet | 1H | -COOH |

| 7.73 | Singlet | 2H | Ar-H (positions 2, 6) |

| 7.22 | Singlet | 1H | Ar-H (position 4) |

| 2.37 | Singlet | 6H | -CH₃ (positions 3, 5) |

Data reported are consistent with literature values[2][3].

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Solvent: CDCl₃, Frequency: 101 MHz

| Chemical Shift (δ, ppm) | Assignment |

| 172.5 | C=O (Carboxylic Acid) |

| 138.4 | Ar-C (positions 3, 5) |

| 133.9 | Ar-C (position 4) |

| 130.2 | Ar-C (position 1) |

| 128.9 | Ar-C (positions 2, 6) |

| 21.3 | -CH₃ |

Data reported are consistent with literature values[2].

Table 4: Mass Spectrometry (MS) Data

Method: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 150 | High | [M]⁺ (Molecular Ion) |

| 133 | Medium | [M - OH]⁺ |

| 105 | High | [M - COOH]⁺ or [C₇H₅O]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

The fragmentation pattern is consistent with data from the NIST Mass Spectrometry Data Center[1][4].

Experimental Protocols

The following sections detail the methodologies for acquiring the spectral data presented above. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid 3,5-Dimethylbenzoic acid to identify its functional groups.

Methodology: Thin Solid Film or KBr Pellet

-

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (approx. 10-20 mg) of 3,5-Dimethylbenzoic acid in a volatile solvent like methylene chloride or acetone.

-

Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate[5].

-

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of 3,5-Dimethylbenzoic acid (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet[1].

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or a pure KBr pellet.

-

Place the prepared sample (salt plate or KBr pellet) in the sample holder of the FT-IR spectrometer.

-

Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Process the spectrum by subtracting the background to obtain the final transmittance or absorbance spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of 3,5-Dimethylbenzoic acid to elucidate its molecular structure.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of 3,5-Dimethylbenzoic acid in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

¹H NMR Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters for a 400 MHz spectrometer include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

Process the raw data by applying a Fourier transform, phasing the spectrum, and correcting the baseline.

-

Calibrate the chemical shift scale to the TMS signal (0 ppm) or the residual solvent peak.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Data Acquisition:

-

Using the same sample, switch the spectrometer to the ¹³C channel.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. This removes the splitting of carbon signals by attached protons, resulting in a spectrum with single lines for each unique carbon atom.

-

A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Process the data similarly to the ¹H spectrum, with calibration of the chemical shift based on the solvent peak (e.g., 77.16 ppm for CDCl₃).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 3,5-Dimethylbenzoic acid.

Methodology: Electron Ionization (EI)

-

Sample Introduction:

-

Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe, or dissolve the sample in a volatile solvent and inject it into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS)[6].

-

-

Ionization:

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺) and fragment ions.

-

-

Mass Analysis:

-

The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

An electron multiplier or other detector records the abundance of each ion at a specific m/z value.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectral analysis of 3,5-Dimethylbenzoic acid.

References

- 1. 3,5-Dimethylbenzoic acid | C9H10O2 | CID 10356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 3,5-Dimethylbenzoic acid(499-06-9) 1H NMR spectrum [chemicalbook.com]

- 4. Benzoic acid, 3,5-dimethyl- [webbook.nist.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3,5-Dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 3,5-Dimethylbenzoic acid. The information herein is intended to equip laboratory personnel with the knowledge necessary to mitigate risks and ensure a safe working environment. All quantitative data is summarized for clarity, and generalized experimental protocols for key safety assessments are provided.

Section 1: Chemical and Physical Properties

3,5-Dimethylbenzoic acid is a white to light yellow crystalline powder.[1] It is a useful intermediate in organic synthesis, including in the development of pharmaceuticals and specialty polymers.[2] A comprehensive summary of its physical and chemical properties is presented below to inform safe handling and storage practices.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₂ | [3][4] |

| Molecular Weight | 150.17 g/mol | [3][5] |

| Appearance | White to off-white crystalline powder | [1][6] |

| Melting Point | 169-171 °C | [1][5] |

| Boiling Point | 277.9 ± 9.0 °C at 760 mmHg | [7] |

| Solubility | Soluble in methanol. Slightly soluble in water. | [1][4] |

| Vapor Pressure | Negligible | [6] |

| Flash Point | 128.2 ± 13.4 °C | [7] |

Section 2: Toxicological Data and Hazard Classification

Understanding the toxicological profile of 3,5-Dimethylbenzoic acid is critical for risk assessment and the implementation of appropriate safety measures. This compound is considered a hazardous substance and can cause irritation to the skin, eyes, and respiratory system.[3][6][8]

| Parameter | Value | Species | Route | Reference |

| LD50 (Lethal Dose, 50%) | 750 mg/kg | Mouse | Intraperitoneal | [6][7] |

Globally Harmonized System (GHS) Classification

The GHS provides a standardized approach to hazard communication. The classification for 3,5-Dimethylbenzoic acid is as follows:

| Hazard Class | Category | Hazard Statement | Reference |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [3][9][10] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [3][9][10] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [3][10] |

Section 3: Experimental Protocols for Safety Assessment

The following are generalized protocols based on OECD guidelines, illustrating how the toxicological data for a solid chemical like 3,5-Dimethylbenzoic acid is typically generated.

Acute Oral Toxicity (Based on OECD Guideline 401)

-

Objective: To determine the short-term toxicity of a substance when administered orally.[11]

-

Methodology:

-

Healthy, young adult rodents are selected and acclimatized to laboratory conditions.[11]

-

Animals are fasted prior to the administration of the test substance.[11]

-

3,5-Dimethylbenzoic acid is administered in graduated doses to several groups of animals, with one dose per group. Administration is typically done by gavage.[11]

-

Animals are observed for signs of toxicity and mortality over a period of time.[11]

-

Acute Dermal Irritation (Based on OECD Guideline 404)

-

Objective: To assess the potential of a substance to cause skin irritation.[6][9]

-

Methodology:

-

Approximately 24 hours before the test, the fur on the dorsal area of the animal is clipped.[4]

-

A single dose of 0.5 grams of 3,5-Dimethylbenzoic acid is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch.[6][9]

-

The exposure period is 4 hours, after which the residual substance is removed.[6][9]

-

The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals over 14 days.[6]

Acute Eye Irritation (Based on OECD Guideline 405)

-

Objective: To determine the potential of a substance to cause eye irritation or damage.[3][8]

-

Methodology:

-

The albino rabbit is the preferred animal model for this test.[8]

-

The test substance is applied in a single dose into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[8][12]

-

The eyes are examined at 1, 24, 48, and 72 hours after application for signs of corneal opacity, iritis, and conjunctival redness and swelling.[8]

-

The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[8][10]

-

Section 4: Safety and Handling Procedures

Proper handling of 3,5-Dimethylbenzoic acid is essential to minimize exposure and prevent accidents. The following workflows and procedures should be implemented in the laboratory.

General Handling Workflow

When working with powdered chemicals like 3,5-Dimethylbenzoic acid, a systematic approach to handling is crucial. The following diagram outlines a standard workflow.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent direct contact with 3,5-Dimethylbenzoic acid.

-

Eye Protection: Safety glasses with side shields or chemical goggles are required.[6] Contact lenses should not be worn.[6]

-

Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn.[13]

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to protect the skin.[13]

-

Respiratory Protection: Work should be conducted in a well-ventilated area. If dust is generated, a NIOSH-approved respirator (e.g., N95 dust mask) is necessary.[13]

Spill Response

In the event of a spill, the following procedures should be followed to ensure safety and proper cleanup.

For minor spills, personnel should wear appropriate PPE, clean up the spill immediately using dry methods to avoid generating dust, and place the material in a labeled container for disposal.[6] For major spills, the area should be evacuated, and emergency responders should be alerted.[6]

Section 5: First Aid Measures

In case of exposure to 3,5-Dimethylbenzoic acid, immediate first aid is crucial.

-